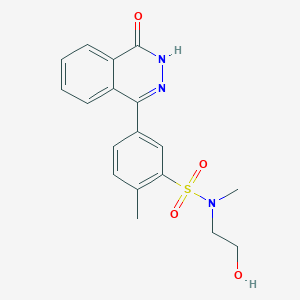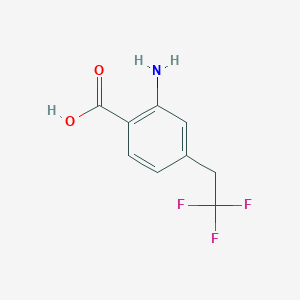
ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex aromatic structure with chlorine, fluorine, and methyl substituents, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate typically involves the esterification of 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid+ethanolH2SO4ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted esters.
Oxidation: Formation of 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-chloro-4-fluoro-3-methylphenyl)ethanol.
Applications De Recherche Scientifique
Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The chlorine and fluorine substituents may enhance its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
- Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)propanoate
- Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)butanoate
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H12ClFO2 |
|---|---|
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-10(14)6-8-4-5-9(13)7(2)11(8)12/h4-5H,3,6H2,1-2H3 |
Clé InChI |
NUXJZKQUYOGYQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=C(C=C1)F)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


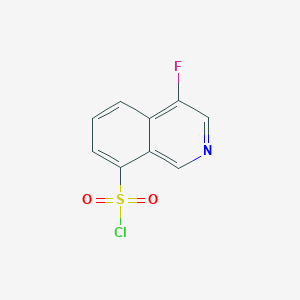

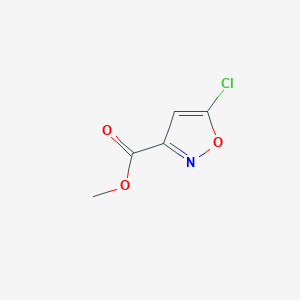
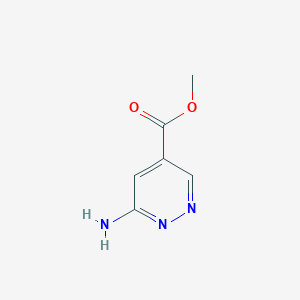
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

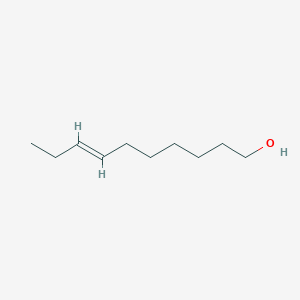
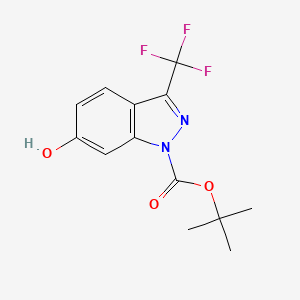


![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
